

Rociletinib clinical trial outcomes ASTRIS

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Rociletinib Clinical Trial Outcomes

Rociletinib (CO-1686) was an oral, mutant-selective, third-generation EGFR-TKI investigated for treating EGFR T790M-mutant NSCLC. Key outcomes from its primary clinical trials are summarized below.

Trial Name/Phase	Patient Population	Primary Endpoints & Key Outcomes	Notable Adverse Events (AEs)
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| **TIGER-X (Phase I/II)** [1] Dose-finding | EGFR-mutated NSCLC progressed after 1st/2nd gen EGFR TKI | **ORR (T790M+):** 59% (centrally confirmed); **DCR:** 93% **ORR (T790M-):** 29%; **DCR:** 59% **Median PFS (T790M+):** 13.1 months **Median PFS (T790M-):** 5.6 months | **Hyperglycemia** (47-57% all-grade; 22-29% Gr \geq 3) **Diarrhea** (22-57% all-grade) **Nausea** (35-44% all-grade) **QTc prolongation** (12-26% all-grade; 8% Gr \geq 3) | | **TIGER-2 (Phase II)** [1] Expansion | EGFR T790M+ NSCLC | **ORR (500mg BID):** 23% **ORR (625mg BID):** 32% **Median DoR (500mg BID):** 9.1 months **Median DoR (625mg BID):** 8.8 months | Similar AE profile to TIGER-X; hyperglycemia was a predominant Gr \geq 3 AE. |

Experimental Protocols Overview

For the trials mentioned above, the key methodological details were as follows:

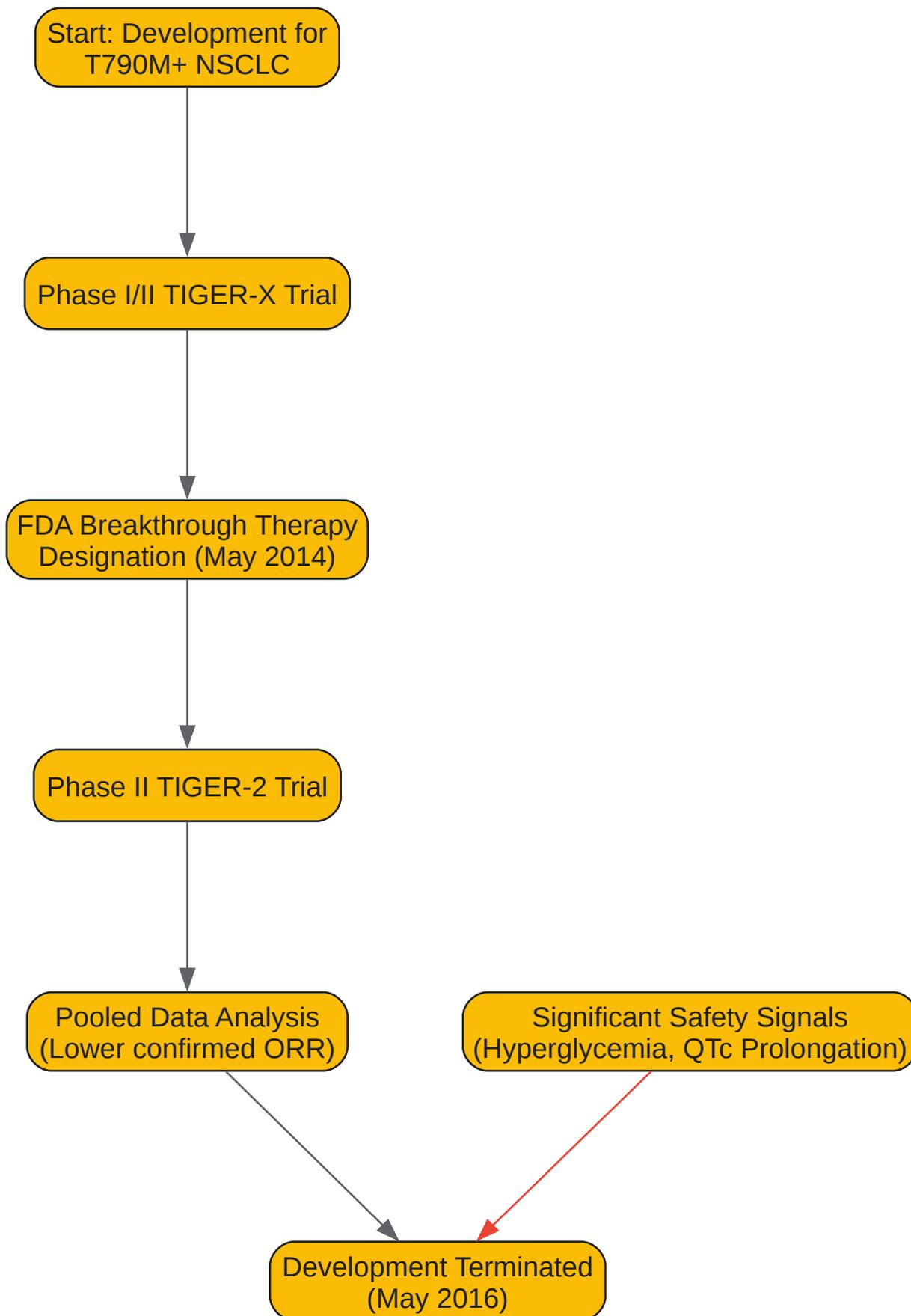
- **Study Design:** The TIGER-X trial was a **phase I/II, open-label, multicenter study**. It consisted of a phase I dose-escalation component followed by a phase II expansion part [1].
- **Patient Population:** The study enrolled patients with advanced **EGFR-mutated NSCLC** who had progressed after previous treatment with first- or second-generation EGFR TKIs. T790M mutation status was required for the phase II expansion cohort [1].
- **Intervention:** Patients received **Rociletinib** orally at various twice-daily (BID) doses. The development involved two formulations: an initial free-base and a later hydrogen bromide (HBr) salt form designed to improve the pharmacokinetic profile [1].
- **Primary Objectives:**
 - **Phase I:** To determine the safety, toxicity profile, and pharmacokinetic characteristics of **Rociletinib** [1].
 - **Phase II:** To assess the **Objective Response Rate (ORR)** and **Duration of Response (DoR)** [1].
- **Secondary/Exploratory Endpoints:** These included Progression-Free Survival (PFS), Overall Survival (OS), Quality of Life (QoL), and biomarker analyses [1].
- **Biomarker Analysis:** The TIGER-X trial included correlative studies using **liquid biopsy**. Plasma samples were analyzed via the **cobas EGFR Mutation Test**, demonstrating a 64% positive percent agreement with tumor tissue results for detecting T790M mutation [1].

Reasons for Discontinuation of Development

The clinical development of **Rociletinib** was terminated in May 2016. The decision was based on a pooled analysis of data from the TIGER-X and TIGER-2 trials submitted to the U.S. FDA [1].

- **Insufficiency in Larger Dataset:** The initial promising response rates were not sustained when more mature data from a larger pool of patients were analyzed. The confirmed ORR was lower than initially reported [1] [2].
- **Significant Adverse Events:** The high incidence of **treatment-related hyperglycemia and QTc prolongation** raised concerns about the drug's safety profile and manageability [1] [2].
- **FDA Decision:** The U.S. FDA decided not to grant accelerated approval for **Rociletinib**. Following this, the sponsor terminated all ongoing clinical studies and withdrew its marketing applications [1].

The following diagram illustrates **Rociletinib's** path from clinical development to its eventual discontinuation.



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Interpretation of Clinical Data

When interpreting **Rociletinib**'s clinical data, consider these points:

- The **initial high ORR of 59%** in the TIGER-X trial was based on a smaller subset of patients with centrally confirmed T790M+ tumors. Subsequent analysis of a larger patient population showed a **confirmed ORR of 32%**, which was a key factor in the FDA's decision [1].
- The **T790M mutation was detected via liquid biopsy** in some study cohorts, showing high specificity but lower sensitivity compared to tissue biopsy, particularly in patients with intrathoracic disease. This may have influenced patient selection and outcome assessments [1].
- Compared to Osimertinib, **Rociletinib** had **poorer central nervous system (CNS) penetration**, limiting its efficacy in treating brain metastases, a common complication in EGFR-mutant NSCLC [3].

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